molecular formula C21H23FN4O2S B6137208 N-(4-fluoro-2-methylphenyl)-3-[1-(imidazo[2,1-b][1,3]thiazole-6-carbonyl)piperidin-3-yl]propanamide

N-(4-fluoro-2-methylphenyl)-3-[1-(imidazo[2,1-b][1,3]thiazole-6-carbonyl)piperidin-3-yl]propanamide

Cat. No.: B6137208
M. Wt: 414.5 g/mol
InChI Key: MWTATMSPLZHBBF-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-3-[1-(imidazo[2,1-b][1,3]thiazole-6-carbonyl)piperidin-3-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated aromatic ring, an imidazo[2,1-b][1,3]thiazole moiety, and a piperidine ring

Preparation Methods

The synthesis of N-(4-fluoro-2-methylphenyl)-3-[1-(imidazo[2,1-b][1,3]thiazole-6-carbonyl)piperidin-3-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the imidazo[2,1-b][1,3]thiazole moiety: This can be achieved through the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Attachment of the fluorinated aromatic ring: This step may involve the coupling of a fluorinated aromatic compound with the imidazo[2,1-b][1,3]thiazole-piperidine intermediate using palladium-catalyzed cross-coupling reactions.

    Final amide formation: The final step involves the formation of the amide bond through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(4-fluoro-2-methylphenyl)-3-[1-(imidazo[2,1-b][1,3]thiazole-6-carbonyl)piperidin-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the imidazo[2,1-b][1,3]thiazole moiety, resulting in the formation of reduced thiazole derivatives.

    Substitution: The fluorinated aromatic ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, nucleophiles like sodium methoxide, and hydrolyzing agents like hydrochloric acid.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-3-[1-(imidazo[2,1-b][1,3]thiazole-6-carbonyl)piperidin-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.

    Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: The compound is used as a chemical probe to investigate biological processes and pathways, providing insights into cellular functions and disease mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in various industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-3-[1-(imidazo[2,1-b][1,3]thiazole-6-carbonyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

N-(4-fluoro-2-methylphenyl)-3-[1-(imidazo[2,1-b][1,3]thiazole-6-carbonyl)piperidin-3-yl]propanamide can be compared with other similar compounds, such as:

    N-(4-fluorophenyl)-4-methylbenzylamine: This compound shares the fluorinated aromatic ring but lacks the imidazo[2,1-b][1,3]thiazole and piperidine moieties, resulting in different chemical reactivity and biological activity.

    N-(4-fluoro-2-methylphenyl)-3-(piperidin-3-yl)propanamide: This compound retains the piperidine and fluorinated aromatic ring but lacks the imidazo[2,1-b][1,3]thiazole moiety, leading to variations in its chemical and biological properties.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-3-[1-(imidazo[2,1-b][1,3]thiazole-6-carbonyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2S/c1-14-11-16(22)5-6-17(14)23-19(27)7-4-15-3-2-8-25(12-15)20(28)18-13-26-9-10-29-21(26)24-18/h5-6,9-11,13,15H,2-4,7-8,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTATMSPLZHBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CCC2CCCN(C2)C(=O)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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